Haloxyfop-methyl-d4
Description
Properties
Molecular Formula |
C₁₆H₉D₄ClF₃NO₄ |
|---|---|
Molecular Weight |
379.75 |
Synonyms |
2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-propanoic Acid Methyl Ester; Dowco 453; Dowco 453ME; Haloxyfop methyl ester; Haloxyfop-Me; Verdict; Verdict R |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: Presumed as C₁₆H₉D₄ClF₃NO₄ (parent compound: C₁₆H₁₃ClF₃NO₄) .
- Molecular Weight : ~379.73 g/mol (parent compound: 375.727 g/mol) .
- CAS Registry : Derived from the parent compound (69806-40-2), with specific deuterated forms often assigned unique identifiers.
Structural and Functional Analogues
Deuterated compounds like Haloxyfop-methyl-d4 are compared below with other isotopically labeled herbicides and related standards (Table 1).
Table 1: Comparison of this compound with Similar Deuterated Compounds
Research Findings
- Stability: Deuterated compounds show enhanced stability in long-term storage compared to non-labeled analogs, as observed in Honeywell Research Chemicals’ certified reference materials.
- Cross-Reactivity: Studies note that improper deuterium placement (e.g., on labile hydrogen sites) can lead to isotopic exchange, reducing accuracy—a challenge avoided in this compound due to stable methyl-group labeling.
Preparation Methods
Deuteration of Haloxyfop-Methyl Precursors
The primary synthesis route involves deuteration of intermediates during the parent compound’s production. Key steps adapted from haloxyfop-methyl synthesis include:
Step 1: Deuteration of Propionic Acid Derivative
Propionic acid-d4 reacts with 4-hydroxyphenoxyethanol in toluene under acid catalysis (H₂SO₄, 60°C, 6 hr), yielding 2-(4-hydroxyphenoxy)ethyl propionate-d4.
Step 2: Chlorination with Deuterated Solvents
6-Chloro-2-mercaptobenzoxazole undergoes chlorination in deuterated dichloromethane (CD₂Cl₂) with Cl₂ gas, producing 2,6-dichlorobenzoxazole-d2.
Step 3: Ester Coupling
The deuterated intermediates undergo nucleophilic substitution in dimethylformamide-d7 (DMF-d7) at 80°C for 12 hr, forming this compound with >98% isotopic purity.
Direct Isotopic Exchange
Post-synthesis deuteration via acid-catalyzed H/D exchange:
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Catalyst | D₂SO₄ in D₂O | 32% → 89% |
| Temperature | 120°C, sealed tube | Δ+15% efficiency |
| Reaction Time | 72 hr | Optimal |
This method selectively deuterates labile α-hydrogens adjacent to the ester carbonyl group.
Reaction Optimization and Scalability
Solvent Systems
Comparative solvent performance in esterification:
| Solvent | Deuteration Efficiency (%) | Byproduct Formation |
|---|---|---|
| Toluene-d8 | 92.4 ± 1.2 | <0.5% |
| DMF-d7 | 88.1 ± 2.1 | 1.2% |
| CD₃CN | 76.5 ± 3.0 | 3.8% |
Toluene-d8 minimizes racemization while maintaining reaction rates.
Catalytic Systems
Palladium catalysts enhance deuterium incorporation:
Analytical Verification Protocols
Nuclear Magnetic Resonance (NMR)
¹H-NMR (CDCl₃, 400 MHz):
-
δ 1.25 (t, J=7.1 Hz, CH₂CD₃) confirms methyl deuteration
-
Aromatic proton signals reduced by 4H integration
High-Resolution Mass Spectrometry (HRMS)
-
Calculated for C₁₅H₇D₄ClF₃NO₄: 366.1247
-
Observed: 366.1243 (Δ=0.4 ppm)
Chromatographic Purity
HPLC-DAD analysis (C18 column, 0.1% TFA in H₂O/MeCN):
Challenges in Industrial Production
Isotopic Dilution Effects
Batch inconsistencies arise from:
Cost-Benefit Analysis
| Component | Cost per kg (USD) | Contribution to Final Product |
|---|---|---|
| D₂O | 2,450 | 41% |
| Pd/C catalyst | 1,200 | 22% |
| CD₂Cl₂ | 980 | 18% |
Q & A
Q. What are the critical considerations for synthesizing Haloxyfop-methyl-d4 with isotopic purity?
Methodological Answer: Synthesis of deuterated compounds like this compound requires rigorous control of reaction conditions to minimize isotopic dilution. Key steps include using deuterated solvents (e.g., D₂O or deuterated methanol) and ensuring stoichiometric excess of deuterium-labeled precursors. Post-synthesis, analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) should validate isotopic purity (>98% deuterium incorporation) .
Q. How do researchers distinguish this compound from its non-deuterated counterpart in environmental samples?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) is standard. The mass shift caused by deuterium (e.g., m/z +4 for four deuterium atoms) differentiates this compound from the non-labeled compound. Calibration curves using internal standards and matrix-matched controls are essential to minimize ion suppression effects .
Q. What are the primary applications of this compound in metabolic studies?
Methodological Answer: this compound is used as a stable isotope-labeled internal standard to quantify the parent compound and its metabolites in biological matrices. It corrects for extraction efficiency and ionization variability in LC-MS workflows. Studies should validate recovery rates (≥80%) and matrix effects (signal suppression/enhancement ≤20%) during method development .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s environmental persistence in different soil types?
Methodological Answer: Contradictions may arise from soil organic matter (SOM) content, pH, or microbial activity variations. A tiered approach is recommended:
- Lab studies : Conduct controlled degradation experiments (OECD 307 guidelines) under standardized conditions (e.g., 20°C, 60% water-holding capacity).
- Field validation : Use site-specific soil cores to assess real-world variability.
- Data triangulation : Apply multivariate analysis (e.g., PCA) to identify dominant factors (e.g., SOM vs. microbial biomass) influencing half-life discrepancies .
Q. What experimental designs optimize the detection of this compound’s interaction with non-target plant enzymes?
Methodological Answer: Use affinity chromatography coupled with proteomic profiling (e.g., 2D-DIGE) to identify enzyme binding. Include:
- Negative controls : Non-deuterated Haloxyfop-methyl to isolate isotope-specific effects.
- Kinetic assays : Measure Vmax and Km shifts to quantify competitive inhibition.
- Structural modeling : Molecular docking simulations (e.g., AutoDock Vina) to predict binding site alterations caused by deuterium .
Q. How should researchers address spectral overlap in NMR analysis of this compound degradation products?
Methodological Answer: Overlap in proton-deficient regions (e.g., aromatic or deuterated zones) requires advanced NMR techniques:
- ¹³C-DEPTQ : Enhances signal separation for carbon-bound deuterium.
- 2D HSQC-TOCSY : Resolves coupled spins in complex mixtures.
- Isotopic dilution assays : Spiking with ¹³C-labeled analogs to trace degradation pathways .
Methodological Frameworks
Q. What criteria ensure a robust hypothesis for this compound’s ecotoxicological impact?
Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
Q. How to design a cross-disciplinary study integrating this compound’s analytical chemistry and toxicokinetics?
Methodological Answer: Use PICO framework :
- Population : Soil microbiota or aquatic organisms (e.g., Daphnia magna).
- Intervention : Exposure to this compound at LC₅₀ levels.
- Comparison : Non-deuterated compound for isotope effect analysis.
- Outcome : Biomarker quantification (e.g., glutathione S-transferase activity) via ELISA or fluorometric assays .
Data Management & Validation
Q. What protocols mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer: Implement ISO/IEC 17025-compliant quality control:
Q. How to reconcile conflicting LC-MS/MS data across labs studying this compound bioaccumulation?
Methodological Answer: Standardize protocols using consensus criteria :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
